REACTION_CXSMILES
|
[NH2:1][CH3:2].[Li]CCCC.C(O[C:11]([C:13]1[N:14]=[N:15][S:16][C:17]=1[NH:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:12])C.[NH4+].[Cl-]>C1CCCCC1.CCOC(C)=O>[CH3:2][NH:1][C:11]([C:13]1[N:14]=[N:15][S:16][C:17]=1[NH:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=NSC1NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −30° C. for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Greenish solution was immediately obtained
|
Type
|
TEMPERATURE
|
Details
|
The reaction was slowly warmed up to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled flask
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was absorbed with silica gel
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C=1N=NSC1NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |